Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (molecular formula: C₂₅H₂₂N₂O₃S; exact mass: 398.1226 g/mol) is a substituted thieno[2,3-b]pyridine derivative with a benzyloxyimino methylamino group at position 3 and a dimethylamino group at position 4 . The thieno[2,3-b]pyridine core provides a planar aromatic system that facilitates π-stacking interactions, while the substituents modulate electronic properties and biological activity .
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-[(phenylmethoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-26-20(25)18-17(16-15(24(2)3)10-11-21-19(16)28-18)22-13-23-27-12-14-8-6-5-7-9-14/h5-11,13H,4,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBPKAIWBYHSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, beginning with the formation of the thieno[2,3-b]pyridine core. This step is followed by subsequent modifications to introduce the benzyloxyimino and dimethylamino groups. Key reactions in this process include nucleophilic substitution, condensation, and esterification, often under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal for modifying the compound's pharmacological properties or for converting it into other useful derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often employ halogenating agents, while condensation reactions might involve aldehydes or ketones.
Major Products
Depending on the specific reaction, the major products formed can range from simple modifications of the parent compound to entirely new molecules with distinct biological activities.
Scientific Research Applications
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: : Its unique structure makes it a valuable target for synthetic chemists seeking to develop new methodologies or explore reaction mechanisms.
Medicine: : Due to its pharmacological properties, it is studied for potential therapeutic uses, particularly in targeting diseases related to its mechanism of action.
Industry: : It finds use in the development of specialty chemicals and pharmaceuticals, where its structural motifs can be key in the design of new compounds.
Mechanism of Action
The mechanism by which Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary, but often involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Key Observations :
- The dimethylamino group at C4 (common in the target compound and ) enhances solubility in polar solvents due to its electron-donating nature, whereas methoxy or aryl groups (e.g., ) increase steric bulk and alter π-electron distribution .
Common Approaches
- Nucleophilic Substitution: Ethyl chloroacetate or α-haloketones are frequently used to introduce carboxylate or ketone groups at C2 (e.g., ). For the target compound, benzyloxyimino methylamino groups likely require condensation of benzyloxyamine with aldehyde intermediates .
- Cyclization Reactions: Thieno[2,3-b]pyridine cores are synthesized via Hantzsch-type reactions or condensation of aminothiophenes with cyanoacetates .
Yield and Purity
- Compounds with electron-withdrawing groups (e.g., -Cl in ) often require longer reaction times but achieve yields >80% after recrystallization .
- The target compound’s synthesis is expected to mirror methods for similar derivatives, with yields dependent on the stability of the benzyloxyimino group during purification .
Physicochemical Properties
Biological Activity
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
- CAS Number : 341967-23-5
- Density : 1.26 g/cm³ (predicted)
- Boiling Point : 574.7 °C (predicted)
- pKa : 9.15 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thieno[2,3-b]pyridine moiety is known for its ability to modulate biological processes through inhibition or activation of specific targets.
Pharmacological Activity
-
Antimicrobial Activity :
Research indicates that derivatives similar to this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, these compounds have shown effectiveness against extended spectrum beta-lactamase-producing strains, suggesting a broad-spectrum antimicrobial potential . -
Anticancer Properties :
Preliminary studies have suggested that the compound may possess cytotoxic effects against various cancer cell lines. The thieno[2,3-b]pyridine structure has been associated with anti-inflammatory and anticancer activities, indicating potential as a scaffold for developing novel anticancer agents .
Case Study 1: Antibacterial Efficacy
A study focusing on a series of thieno[2,3-b]pyridine derivatives demonstrated that compounds with similar substituents to this compound exhibited significant antibacterial activity. The derivatives were tested against various bacterial strains, with results indicating a notable reduction in bacterial growth compared to control groups .
Case Study 2: Anticancer Screening
In vitro assays conducted on cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in several types of cancer cells. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death . Further research is needed to elucidate the specific pathways affected.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| pKa | 9.15 (predicted) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
